molecular formula C20H22F3N5O2 B2817873 4-methyl-1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034374-36-0

4-methyl-1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2817873
CAS No.: 2034374-36-0
M. Wt: 421.424
InChI Key: PQMAWBYQKSERKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a novel chemical hybrid designed for advanced pharmaceutical and biochemical research. It features a molecular architecture that strategically incorporates two privileged pharmacophores: a 1,2,4-triazol-5-one and a 1-methyl-1H-indole moiety, linked via a piperidine acetamide group. The 1,2,4-triazole core is a well-documented scaffold in medicinal chemistry, associated with a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects (PMC7412134). Concurrently, the indole nucleus is prevalent in both natural products and synthetic biologically active compounds, demonstrating significant potential in antiviral, anticancer, and anti-inflammatory applications (FJPS, 2020). The inclusion of a trifluoromethyl group on the triazole ring is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity. This unique combination makes the compound a highly interesting candidate for probing new biological pathways and structure-activity relationships. Its primary research value lies in its potential as a key intermediate or target molecule in drug discovery programs, particularly in the development of enzyme inhibitors or receptor modulators. Researchers can utilize this compound in high-throughput screening assays, as a building block for further synthetic elaboration, or as a probe to study the therapeutic effects of hybrid heterocyclic systems. Handling of this material should only be performed by qualified professionals in a laboratory setting. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c1-25-12-13(15-5-3-4-6-16(15)25)11-17(29)27-9-7-14(8-10-27)28-19(30)26(2)18(24-28)20(21,22)23/h3-6,12,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMAWBYQKSERKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)N(C(=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22F3N5O\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_5\text{O}

This compound features a complex arrangement that includes an indole moiety, a piperidine ring, and a triazole core, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that the triazole structure can inhibit certain enzymes involved in disease processes, such as those related to cancer or infectious diseases.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4PP-1Mycobacterium tuberculosis6.3 µM
ACI-2E. coli4.5 µM
APTS. aureus6.9 µM

The above table illustrates the MIC values for related compounds in inhibiting pathogenic organisms, suggesting potential applications for the studied compound in treating infections .

Anticancer Activity

The indole moiety is known for its anticancer properties. Studies have shown that compounds containing indole structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle proteins and apoptosis-related factors.

Study on Antimicrobial Effects

In a high-throughput screening study involving over 100,000 compounds, several derivatives similar to our target compound were evaluated for their ability to inhibit Mycobacterium tuberculosis. The results indicated that modifications to the piperidine and triazole moieties could enhance potency while reducing cytotoxicity towards human cell lines .

Research on Anticancer Properties

A series of experiments demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. For instance, one study reported that an analog of the compound reduced cell viability in HepG2 liver cancer cells by over 80% at concentrations as low as 10 µM .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets.

P2Y14 Receptor Antagonism

Research indicates that derivatives of this compound can act as antagonists of the P2Y14 receptor, which is implicated in several physiological processes including immune response and inflammation. The structure–activity relationship (SAR) studies have shown that modifications to the piperidine and indole groups can significantly affect receptor affinity and selectivity. For instance, certain acyl derivatives demonstrated enhanced water solubility and maintained high affinity for the receptor, making them suitable candidates for further development in treating inflammatory diseases .

Anticancer Activity

The indole scaffold is known for its anticancer properties. Compounds containing indole structures have been reported to inhibit various cancer cell lines by inducing apoptosis or cell cycle arrest. The presence of the trifluoromethyl group may contribute to increased potency against cancer targets by enhancing lipophilicity and metabolic stability .

Neuropharmacological Effects

Studies have suggested that compounds similar to this one may exhibit neuroprotective effects. The piperidine ring can interact with neurotransmitter systems, potentially leading to applications in treating neurodegenerative disorders. For example, modifications that enhance central nervous system penetration could provide therapeutic benefits in conditions like Alzheimer's disease .

Several case studies highlight the applications of similar compounds:

Case Study 1: P2Y14 Antagonists

In a study focusing on P2Y14 antagonists, researchers synthesized various derivatives based on the indole-piperidine scaffold. One notable compound exhibited an IC50 value of approximately 20 nM against human P2Y14 receptors, demonstrating significant potential for therapeutic applications in allergic asthma models .

Case Study 2: Anticancer Screening

A series of indole-based compounds were screened against multiple cancer cell lines. One derivative showed promising results with an IC50 value less than 10 µM against breast cancer cells, indicating a potential pathway for developing novel anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolone-Piperidine Derivatives with Aromatic Acetyl Groups

Example Compound :
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Property Target Compound 4-Bromophenyl Analog
Core Structure Triazolone Triazolone
Piperidine Substituent Indole acetyl Bromophenyl acetyl
Electrophilic Groups CF₃ Br
Potential Bioactivity CNS targets (indole) Kinase inhibition (Br)

Key Differences :

  • The indole moiety in the target compound may confer serotonin receptor affinity, whereas the bromophenyl group in the analog could enhance halogen bonding with kinase active sites.
  • The trifluoromethyl group in the target compound increases lipophilicity (logP) and metabolic stability compared to the bromine substituent .
Triazolone Derivatives with Fluorinated Substituents

Example Compound: 5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Property Target Compound Fluorophenoxy Analog
Substituent Type Indole acetyl Fluorophenoxy acetyl
Electron Effects Electron-withdrawing (CF₃) Electron-withdrawing (F)
Metabolic Stability High (CF₃) Moderate (ether linkage)

Key Differences :

  • The fluorophenoxy group introduces an ether linkage, which may reduce metabolic resistance compared to the indole’s stable aromatic system.
Indole-Containing Heterocycles

Example Compound :
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

Property Target Compound Benzothiazole Analog
Aromatic System Indole Benzothiazole
Hydrogen Bonding NH (indole) S and N (thiazole)
Bioactivity Serotonin mimicry Antioxidant/antimicrobial

Key Differences :

  • The indole NH group in the target compound may facilitate hydrogen bonding with neurological targets, whereas benzothiazole’s sulfur atom could enhance metal chelation or redox activity .

Research Findings and Implications

Pharmacological Potential
  • Target Compound : The indole and trifluoromethyl groups suggest dual activity: indole for CNS penetration (e.g., 5-HT receptors) and CF₃ for enzyme inhibition (e.g., cytochrome P450 resistance) .
Structure-Activity Relationship (SAR)
  • Trifluoromethyl Group: Enhances metabolic stability and binding pocket occupancy compared to non-fluorinated analogs.
  • Indole vs. Benzothiazole : Indole’s planar structure improves π-π stacking in hydrophobic protein pockets, whereas benzothiazole may prioritize redox interactions .

Q & A

Basic: What are the key steps and challenges in synthesizing this triazole-indole hybrid compound?

Answer:
The synthesis typically involves sequential functionalization of the piperidine and triazole cores. Key steps include:

  • N-alkylation of the piperidine ring with a 1-methylindole-acetyl group under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Triazole ring formation via cyclization of hydrazine derivatives with trifluoromethyl ketones, requiring careful pH control (pH 6–7) to avoid side reactions .
    Challenges include isolating intermediates due to solubility issues and optimizing reaction times (12–24 hours) to maximize yields (typically 60–75%). Purity is confirmed via HPLC (>95%) and LC-MS .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:

  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the stereochemistry of the piperidine and triazole moieties. Key parameters: R factor <0.05, data-to-parameter ratio >12:1 .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C). NOESY confirms spatial proximity of the indole and triazole groups .
  • HPLC-MS : Validates purity and molecular weight (calculated MW: ~470 g/mol) .

Basic: What stability considerations are critical for handling this compound?

Answer:
The compound is sensitive to:

  • Hydrolysis : The trifluoromethyl group and acetyl linker degrade under acidic/basic conditions. Storage in anhydrous DMSO or acetonitrile at –20°C is recommended .
  • Oxidation : The indole ring is prone to oxidation; inert atmospheres (N₂/Ar) are required during reactions .
    Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced: How can crystallographic data contradictions (e.g., disorder in the piperidine ring) be resolved?

Answer:

  • Refinement strategies : Use SHELXL’s PART and SUMP commands to model disorder, applying isotropic displacement parameters for minor conformers .
  • Twinned data : For overlapping diffraction patterns (common in piperidine derivatives), the HKLF5 format in SHELXL separates twin domains .
  • Validation tools : Check Rint (<5%) and Flack parameter (near 0) to confirm chiral center integrity .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Answer:

  • Substituent variation : Replace the trifluoromethyl group with –CF₂H or –CN to assess electronic effects on target binding .
  • Piperidine substitution : Introduce bulkier groups (e.g., cyclopropyl) to evaluate steric hindrance impacts .
  • In vitro assays : Use enzyme inhibition assays (e.g., kinase profiling) and molecular docking (AutoDock Vina) to map interactions with biological targets like indole-binding proteins .

Advanced: How to address contradictions in bioactivity data across different studies?

Answer:

  • Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer vs. DMSO stock) to rule out degradation artifacts .
  • Target selectivity profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify off-target interactions .
  • Data normalization : Adjust for batch-to-batch variability in cell viability assays (e.g., MTT) using internal standards like cisplatin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.